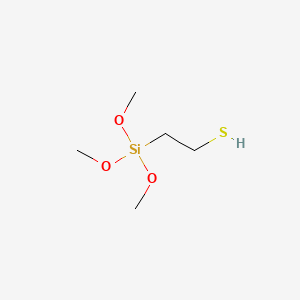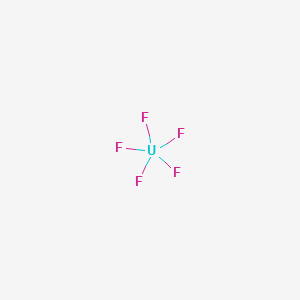
Tetriprofen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetriprofen can be synthesized through a coupling reaction involving an aryl sulfonium salt and boride in a solvent under an inert atmosphere. This reaction is catalyzed by palladium and requires the presence of an alkali . Another method involves the para-selective thianthrenation/Pd-catalyzed thio-Suzuki–Miyaura coupling sequence under mild conditions .
Industrial Production Methods
The industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. The use of palladium catalysts and inert atmospheres are crucial for maintaining the reaction conditions and ensuring high yields.
Chemical Reactions Analysis
Types of Reactions
Tetriprofen undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Reactions where an atom or group of atoms in the molecule is replaced by another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens and nucleophiles are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Tetriprofen has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and pathways.
Medicine: Investigated for its potential as an anti-inflammatory and pain-relieving agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Tetriprofen exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain and inflammation. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another non-steroidal anti-inflammatory drug (NSAID) with similar properties.
Ketoprofen: Also an NSAID, known for its anti-inflammatory and analgesic effects.
Uniqueness
Tetriprofen is unique in its specific chemical structure, which includes a cyclohexenyl group attached to the phenyl ring. This structural feature may contribute to its distinct pharmacological properties compared to other NSAIDs .
Properties
CAS No. |
28168-10-7 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-[4-(cyclohexen-1-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H18O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h5,7-11H,2-4,6H2,1H3,(H,16,17) |
InChI Key |
CVBPQTZKZQWEFX-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CCCCC2)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CCCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


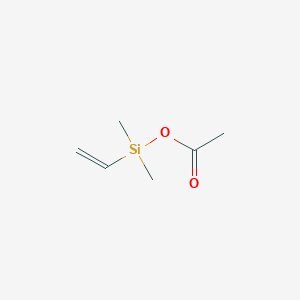
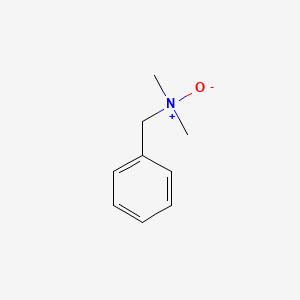
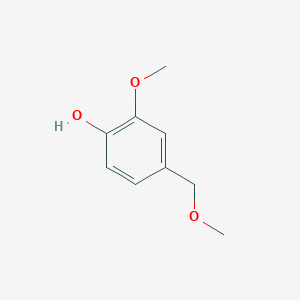
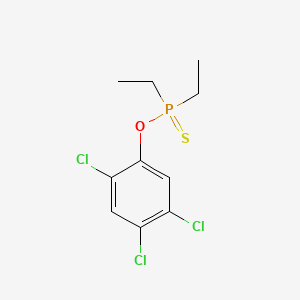
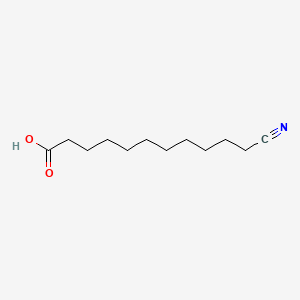

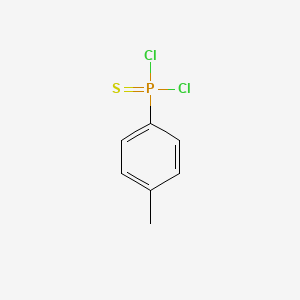
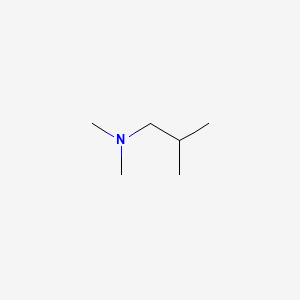
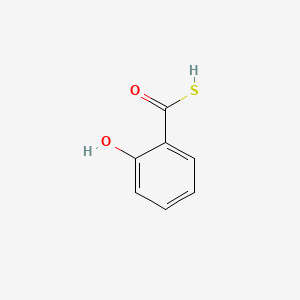
![Ethanol, 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]-](/img/structure/B1618338.png)

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1618340.png)
